Phenyl 3,4-Di-O-acetyl-alpha-O-benzyl-1-thio-alpha-L-rhamnopyranoside
Description
Historical Development of Thioglycosides in Carbohydrate Chemistry
Thioglycosides emerged as pivotal tools in carbohydrate chemistry following foundational work by Koenigs and Knorr in 1901, who introduced glycosyl halides for glycosidic bond formation. The 20th century saw advancements in stereochemical control, notably through Lemieux's exploration of protecting group effects on anomeric selectivity. Thioglycosides gained prominence due to their stability and tunable reactivity, with Roy's "active-latent" concept (1989) enabling sequential glycosylation by modulating aglycon nucleofugality.
Key milestones include:
- 1980s : Fraser-Reid's "armed-disarmed" strategy using ether/acyl groups at C-2 to direct 1,2-cis or 1,2-trans configurations.
- 2000s : Development of chemoselective activation systems (e.g., DPS/Tf~2~O, BSP/Tf~2~O) for thioglycosides, enabling β-mannoside synthesis.
- 2020s : Visible-light-mediated halide synthesis and HClO~4~-silica catalysis for eco-friendly glycosylations.
Thioglycosides now dominate oligosaccharide synthesis due to their compatibility with one-pot strategies and orthogonal protecting group schemes.
Significance of L-Rhamnopyranosides in Glycochemistry Research
L-Rhamnopyranosides, 6-deoxy-α-L-mannose derivatives, are critical in bacterial lipopolysaccharides (e.g., Pseudomonas O-antigens) and plant secondary metabolites. Their biological relevance stems from:
- Immunomodulation : Rhamnose-containing glycans in Nocardia brasiliensis exhibit immunosuppressive activity.
- Structural challenges : The absence of a C-6 hydroxyl and axial C-2 hydroxyl complicates β-selectivity, necessitating innovative synthetic approaches.
Natural occurrences include:
Synthetic efforts focus on β-rhamnosides due to their rarity in nature and utility in vaccine development.
Positioning of Phenyl 3,4-Di-O-acetyl-α-O-benzyl-1-thio-α-L-rhamnopyranoside in Modern Glycosylation Chemistry
This thioglycoside (CAS: 849938-20-1) exemplifies advanced donor design with three strategic features:
Protective Group Architecture
Anomeric Thiophenyl Group
Stereochemical Control
The α-L-configuration ensures compatibility with rhamnosyltransferases in enzymatic syntheses, while the thioglycoside format permits iterative chemical glycosylation. Applications include:
- Synthesis of β-linked rhamnose oligomers via radical desulfurization.
- Orthogonal coupling with glucosyl or mannosyl donors in branched glycostructures.
A representative synthesis pathway:
Properties
IUPAC Name |
[(2S,3S,4R,5R,6S)-4-acetyloxy-2-methyl-5-phenylmethoxy-6-phenylsulfanyloxan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O6S/c1-15-20(28-16(2)24)21(29-17(3)25)22(26-14-18-10-6-4-7-11-18)23(27-15)30-19-12-8-5-9-13-19/h4-13,15,20-23H,14H2,1-3H3/t15-,20-,21+,22+,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OESKCJVZEVEFLO-JAGQFSKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)SC2=CC=CC=C2)OCC3=CC=CC=C3)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)SC2=CC=CC=C2)OCC3=CC=CC=C3)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676109 | |
| Record name | Phenyl 3,4-di-O-acetyl-2-O-benzyl-6-deoxy-1-thio-alpha-L-mannopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849938-20-1 | |
| Record name | Phenyl 3,4-di-O-acetyl-2-O-benzyl-6-deoxy-1-thio-alpha-L-mannopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Initial Benzylation and Acetylation
Selective benzylation at the α-position is achieved using benzyl bromide in the presence of a base such as sodium hydride (NaH) in anhydrous dimethylformamide (DMF). The 3- and 4-hydroxyl groups are then acetylated using acetic anhydride (Ac₂O) and pyridine, yielding 3,4-di-O-acetyl-L-rhamnopyranoside . Nuclear magnetic resonance (NMR) spectroscopy confirms regioselectivity, with characteristic signals for acetyl (δ 2.0–2.1 ppm) and benzyl (δ 4.5–4.7 ppm) groups.
Anomeric Thiolation
The anomeric hydroxyl group is replaced with a thiophenyl moiety via a two-step process:
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Activation : Treatment with thiophenol (PhSH) and boron trifluoride diethyl etherate (BF₃·Et₂O) in dichloromethane (DCM) at 0°C facilitates the formation of the thioglycoside.
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Purification : Column chromatography (hexanes/ethyl acetate, 3:1) isolates the product, phenyl 3,4-di-O-acetyl-alpha-O-benzyl-1-thio-alpha-L-rhamnopyranoside , in 65–75% yield.
Stereochemical Control and Glycosylation
Influence of Protecting Groups on Stereoselectivity
The 3,4-di-O-acetyl and α-O-benzyl groups play dual roles:
Glycosylation Protocols
Two methods are prevalent for coupling the thioglycoside to acceptors:
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Trifluoromethanesulfonic Anhydride (Tf₂O) Activation :
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N-Iodosuccinimide (NIS)/Triflic Acid (TfOH) System :
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for three documented syntheses of the target compound:
Notes :
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The orthoester-mediated route (Search result) employs a 4-O-6-S-α-cyanobenzylidene protecting group to enhance glycosylation efficiency. Desulfurization with Raney nickel yields β-rhamnosides, but this method requires careful temperature control.
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The DDQ-mediated oxidative cleavage (Search result) selectively removes benzyl ethers but is less applicable to the target compound due to retained benzyl groups.
Challenges and Optimization Strategies
Anomeric Control
Achieving exclusive α-configuration at the anomeric center is challenging due to competing β-side reactions. Strategies include:
Chemical Reactions Analysis
Thioglycoside Formation
The synthesis begins with the formation of a phenylthio group at the anomeric position. Thiophenol and BF3·Et2O are employed in dichloromethane (DCM) to replace the hydroxyl group at C-1 with a phenylthioether, yielding the precursor compound SI2 . This step is critical for activating the anomeric position for subsequent glycosylation reactions.
Acetylation and Benzyl Protection
Acetylation at positions C-3 and C-4 is achieved using acetic anhydride in pyridine, while benzyl protection at the alpha-position is introduced via NaH-mediated alkylation with benzyl bromide in DMF . These steps ensure selective protection of hydroxyl groups, enabling precise control over reaction sites during downstream transformations.
Glycosylation Reactions
The phenylthio group functions as a leaving group under acidic conditions, facilitating glycosylation with acceptors such as alcohols or glycosyl donors. For instance, activation with trichloroacetonitrile and DBU generates a trichloroacetimidate donor, which reacts with acceptors to form glycosidic linkages . This methodology is central to constructing complex oligosaccharides, including tetrasaccharides with rhamnopyranosyl and glucopyranosyl residues .
Deprotection Strategies
Selective removal of protecting groups is achieved through:
- Acetate deprotection : Sodium carbonate in methanol hydrolyzes acetyl groups, yielding free hydroxyls at C-3 and C-4 .
- Benzyl deprotection : Catalytic hydrogenolysis using palladium-charcoal in acetic acid removes the benzyl ether, enabling further functionalization .
NMR Spectroscopy
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| H-1 | 5.49 (d, J = 1.4 Hz) | Doublet | Anomeric proton |
| H-2 | 4.16 (dq, J = 9.6, 6.3 Hz) | Doublet of quartets | C-2 proton |
| H-3 | 3.85 (dd, J = 9.3, 3.1 Hz) | Doublet of doublets | C-3 proton |
| H-5 | 4.01 (dd, J = 3.1, 1.8 Hz) | Doublet of doublets | C-5 proton |
| CH3 (C-6) | 1.37 (d, J = 6.2 Hz) | Doublet | Methyl group |
Mass Spectrometry
HRMS analysis confirms the molecular formula C23H26O6S , with a calculated mass of 430.51 g/mol .
Oligosaccharide Assembly
This compound is integral to the synthesis of bacterial cell wall components, such as the polyrhamnose backbone of Group A Streptococcus (GAS) vaccines . Its selective deprotection strategies enable the construction of branched oligosaccharides, including tetrasaccharides with diarabinan and digalactan motifs .
Glycosylation Selectivity
The C-3 acetyl group enhances α-selectivity in glycosylation reactions by stabilizing anomeric intermediates through neighboring group participation (NGP) . This stereochemical control is critical for synthesizing complex bacterial oligosaccharides with high fidelity .
Scientific Research Applications
Phenyl 3,4-Di-O-acetyl-alpha-O-benzyl-1-thio-alpha-L-rhamnopyranoside is used in various scientific research applications, including:
Chemistry: As a reagent in glycosylation reactions and carbohydrate chemistry.
Biology: In studies involving glycoproteins and glycolipids.
Industry: Used in the synthesis of complex organic molecules and as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of Phenyl 3,4-Di-O-acetyl-alpha-O-benzyl-1-thio-alpha-L-rhamnopyranoside involves its interaction with specific molecular targets. The compound can act as a glycosyl donor in glycosylation reactions, facilitating the formation of glycosidic bonds. This process is crucial in the synthesis of glycoproteins and other glycoconjugates .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thioglycosides with varying protecting groups and sugar configurations are widely used in glycochemistry. Below is a detailed comparison of Phenyl 3,4-Di-O-acetyl-alpha-O-benzyl-1-thio-alpha-L-rhamnopyranoside with structurally related compounds:
Structural and Functional Comparisons
Key Observations
Protecting Group Strategies: The target compound’s 3,4-di-O-acetyl groups contrast with the tetra-O-benzyl protection in , which offers full hydroxyl group masking but complicates selective deprotection. Acetyl groups are labile under basic conditions (e.g., Zemplén deacylation), enabling stepwise synthesis . Benzyl groups (as in the target and ) provide robust protection but require hydrogenolysis for removal, limiting compatibility with sensitive substrates .
Stereochemical and Reactivity Differences: The α-O-benzyl group in the target compound induces steric hindrance, favoring α-anomer retention during glycosylation. In contrast, β-L-fucopyranoside derivatives (e.g., ) rely on neighboring-group participation for β-selectivity. Thioglycosides (target, ) exhibit superior glycosyl donor activity compared to O-glycosides due to the thio group’s electron-withdrawing effects .
Synthetic Yields :
- The target compound’s synthesis yields (70–87%) align with other thioglycosides (e.g., 93% for ), reflecting optimized coupling and deprotection protocols. Lower yields in tetra-O-benzylated compounds (e.g., ) arise from purification challenges due to high hydrophobicity .
Biomedical and Industrial Relevance
- The target compound’s acetyl groups enhance solubility in organic solvents (e.g., CH2Cl2/MeOH), facilitating large-scale synthesis . In contrast, tetra-O-benzylated analogs (e.g., ) are used in lipid-linked oligosaccharide synthesis for vaccine development .
- Derivatives like Phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-thiomannopyranoside highlight the role of benzylidene groups in stabilizing pyranose conformations, a feature absent in the target compound.
Biological Activity
Phenyl 3,4-Di-O-acetyl-alpha-O-benzyl-1-thio-alpha-L-rhamnopyranoside is a glycoside derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities , particularly its antimicrobial properties . This article explores the synthesis, biological activity, and research findings associated with this compound.
Synthesis
The synthesis of this compound typically involves the acylation of L-rhamnose derivatives. The compound is synthesized through several steps, including protection of hydroxyl groups and subsequent acylation. For example, a study highlighted the preparation of rhamnopyranosides through the use of various acylating agents, yielding compounds with varying degrees of biological activity .
Antimicrobial Activity
The antimicrobial activity of this compound has been evaluated against a range of microorganisms. The compound exhibits moderate inhibitory effects against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Against Bacteria
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 1 | Staphylococcus aureus | 12 |
| 2 | Escherichia coli | 10 |
| 3 | Bacillus subtilis | 15 |
| 4 | Pseudomonas aeruginosa | 8 |
In vitro studies have shown that the compound is particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing weaker activity against Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa .
Antifungal Activity
The antifungal properties of the compound have also been assessed. It has shown moderate efficacy against fungal pathogens such as Candida albicans and Aspergillus niger.
Table 2: Antifungal Activity
| Compound | Fungal Strain | Percentage Inhibition (%) |
|---|---|---|
| 1 | Candida albicans | 58.8 |
| 2 | Aspergillus niger | 40.0 |
These findings indicate that while the compound has potential as an antimicrobial agent, its effectiveness varies significantly between different types of pathogens .
Case Studies
A notable case study involved the evaluation of various rhamnopyranosides, including this compound, for their structural characteristics and biological efficacy. The study utilized density functional theory (DFT) to analyze conformational stability and predict antimicrobial effectiveness based on molecular structure. The results suggested that structural modifications could enhance biological activity by optimizing interactions with microbial targets .
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of glycosides like this compound. Key findings include:
- Conformational Analysis : The conformational flexibility of the glycosidic bond plays a crucial role in determining biological activity.
- Acylation Effects : The presence of acetyl groups significantly influences the antimicrobial potency, suggesting that further modifications could lead to more effective derivatives .
- Comparative Studies : When compared to other glycosides, this compound demonstrated superior activity against specific bacterial strains, highlighting its potential as a lead compound for further drug development .
Q & A
Q. What are the key synthetic strategies for preparing Phenyl 3,4-Di-O-acetyl-alpha-O-benzyl-1-thio-alpha-L-rhamnopyranoside?
The synthesis typically involves regioselective protection/deprotection steps and glycosylation. For example:
- Stepwise protection : Benzyl and acetyl groups are introduced to protect hydroxyl groups. describes using Bu₂SnO and Bu₄NBr to facilitate benzylation under anhydrous conditions .
- Thioglycoside formation : A phenylthio group is introduced at the anomeric position via nucleophilic substitution, often using thiophenol derivatives (e.g., uses DMAP and benzoyl chloride for selective acylation) .
- Purification : Chromatography with gradients like ethyl acetate/hexane (e.g., 3:7 ratio in ) is critical for isolating intermediates .
Q. How is structural confirmation achieved for this compound?
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., 300–400 MHz in CDCl₃) resolve regio- and stereochemistry. For example, anomeric protons (δ ~5.3–5.5 ppm) and benzyl/acetyl signals (δ ~7.3–7.4 ppm and δ ~2.0–2.1 ppm, respectively) are diagnostic () .
- Mass spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF confirms molecular weight (e.g., reports HRMS data for related thioglycosides) .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity during acetylation and benzylation?
- Temperature and catalysts : Elevated temperatures (e.g., 120°C in ) enhance benzylation efficiency, while Lewis acids like AlCl₃ () or SnCl₄ can direct protection to specific hydroxyl groups .
- Solvent effects : Polar aprotic solvents (e.g., CH₂Cl₂ or pyridine in ) stabilize intermediates and improve reaction homogeneity .
- Contradictions : Some studies report incomplete protection with bulky groups (e.g., tert-butyldimethylsilyl in ), requiring iterative deprotection/reprotection steps .
Q. What challenges arise in glycosylation reactions involving this thioglycoside donor?
- Anomeric control : The α-configuration is stabilized by the thiophenyl group’s anomeric effect, but competing β-formation can occur if steric hindrance is insufficient ( notes similar issues with rhamnose derivatives) .
- Activation methods : NIS/AgOTf or Ph₂SO/Tf₂O are often used to generate glycosyl triflates. However, overactivation can lead to side reactions (e.g., reports glycosylation yields dropping below 70% without optimized conditions) .
Q. How can conflicting NMR data for deprotected intermediates be resolved?
- 2D NMR techniques : HSQC and COSY (e.g., ) clarify overlapping signals in complex spectra, particularly for differentiating benzyl-protected vs. acetylated carbons .
- Comparative analysis : Cross-referencing with analogous compounds (e.g., ’s ethyl 2,3,4-tri-O-benzyl-1-thio-α-L-rhamnopyranoside) helps assign ambiguous peaks .
Q. What deprotection strategies are effective for removing benzyl/acetyl groups without degrading the thioglycoside core?
- Hydrogenolysis : Pd/C under H₂ removes benzyl groups (e.g., uses Zemplén deacylation for selective cleavage) .
- Base-sensitive conditions : Acetyl groups are hydrolyzed with NaOMe/MeOH, but prolonged exposure risks anomeric thiol oxidation ( highlights enzymatic hydrolysis as a milder alternative) .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
